molecular formula C21H17N3O6 B2749936 Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate CAS No. 899741-49-2

Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2749936
CAS No.: 899741-49-2
M. Wt: 407.382
InChI Key: CSNWAPYSFIODAW-UHFFFAOYSA-N
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Description

Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a benzene ring, and it is substituted with various functional groups, including a nitrobenzyl group, a carboxamido group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Amidation: The carboxamido group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Esterification: The methyl ester group can be formed through esterification, typically using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate: Similar structure but lacks the nitro group.

    Methyl 2-(1-(3-aminobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-(1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate imparts unique chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions and influence the compound’s electronic properties, making it distinct from similar compounds without the nitro group.

Properties

IUPAC Name

methyl 2-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-30-21(27)17-7-2-3-8-18(17)22-20(26)15-9-10-19(25)23(13-15)12-14-5-4-6-16(11-14)24(28)29/h2-11,13H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNWAPYSFIODAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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